2,2,3,3-Tetrafluoro-1-propanol

Beschreibung

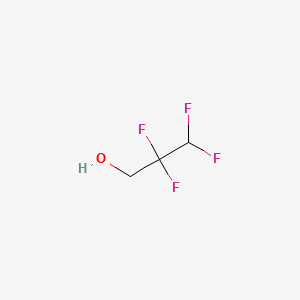

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3-tetrafluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4O/c4-2(5)3(6,7)1-8/h2,8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUKAOOFKZFCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058796 | |

| Record name | 2,2,3,3-Tetrafluoro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-37-9 | |

| Record name | 2,2,3,3-Tetrafluoro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3-Tetrafluoro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 76-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2,2,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,3,3-Tetrafluoro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-tetrafluoropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3-TETRAFLUORO-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNO513716P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2,3,3-Tetrafluoro-1-propanol physical properties

An In-depth Technical Guide to the Physical Properties of 2,2,3,3-Tetrafluoro-1-propanol

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 76-37-9). Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines general experimental methodologies, and illustrates the interplay of these properties.

Core Physical Properties

This compound is a fluorinated alcohol recognized for its unique solvency, thermal stability, and chemical inertness, making it a valuable intermediate in various industrial and scientific applications, including pharmaceuticals and agrochemicals.[1][2] Its physical characteristics are summarized below.

Data Presentation: A Tabulated Summary

The following table aggregates the key physical and chemical properties of this compound for straightforward reference and comparison.

| Property | Value |

| Molecular Formula | C₃H₄F₄O[3][4][5][6] |

| Molecular Weight | 132.06 g/mol [3][4][6][7] |

| Appearance | Colorless liquid[1][5][8] |

| Density | 1.48 g/mL at 20 °C[7][9] |

| 1.4853 g/mL at 25 °C[10] | |

| Boiling Point | 107-109 °C[7][9] |

| 109.5 °C[10] | |

| 106 °C | |

| Melting Point | -15 °C[3][8][10][11] |

| Flash Point | 46 °C (114.8 °F) - closed cup |

| 43 °C[10] | |

| 45 °C | |

| Refractive Index | n20/D 1.321[7][9] |

| n20/D 1.3197[10] | |

| 1.322[3] | |

| Solubility | Soluble in water, alcohols, and ethers.[1][12] |

| Vapor Density | 4.56 (air = 1)[10] |

| Surface Tension | 17.0 dyne/cm[10] |

Experimental Protocols for Property Determination

While the provided literature cites these physical properties, detailed experimental protocols for their specific determination are not exhaustively described. However, standardized methodologies are typically employed for such characterizations. The following represents a general overview of the likely experimental approaches.

-

Density: The density of a liquid is commonly determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, often controlled by a water bath. For this compound, these measurements were performed at 20 °C and 25 °C.[7][10]

-

Boiling Point: The boiling point is typically measured by distillation. The substance is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. The reported range of 107-109 °C suggests that the measurement was likely performed at atmospheric pressure.[7][9]

-

Melting Point: To determine the melting point, a sample is cooled until it solidifies and then slowly heated. The temperature at which the solid transitions to a liquid is recorded. This is often done using a melting point apparatus.

-

Flash Point: The flash point is a critical safety parameter, and for this compound, it was determined using the closed-cup method. In this procedure, the substance is heated in a closed container, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

-

Refractive Index: The refractive index is measured using a refractometer, typically an Abbé refractometer. A drop of the liquid is placed on the prism, and the instrument measures the angle at which light is refracted as it passes through the sample. The measurement is standardized to the D-line of sodium at 20 °C.

Visualization of Property Relationships

The physical properties of this compound are interconnected and inform its applications and handling requirements. The following diagram illustrates these logical relationships.

This diagram illustrates how fundamental physical properties such as a relatively low flash point and high vapor density necessitate specific handling and safety protocols due to flammability and the tendency of vapors to accumulate.[10] Conversely, its boiling point and solubility profile are key to its utility as a solvent and chemical intermediate in various processes.[1][2]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [stenutz.eu]

- 4. This compound | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 76-37-9: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound [webbook.nist.gov]

- 7. 2,2,3,3-四氟丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound 98 76-37-9 [sigmaaldrich.com]

- 10. basechem.org [basechem.org]

- 11. AB104221 | CAS 76-37-9 – abcr Gute Chemie [abcr.com]

- 12. Tetrafluoro-1-propanol | 76-37-9 [chemicalbook.com]

An In-Depth Technical Guide to 2,2,3,3-Tetrafluoro-1-propanol (CAS: 76-37-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3,3-Tetrafluoro-1-propanol, a fluorinated alcohol with significant applications in various scientific and industrial sectors, particularly in drug development and materials science. This document details its physicochemical properties, synthesis, spectral data, and key applications, supported by experimental protocols and safety information.

Physicochemical Properties

This compound is a clear, colorless liquid characterized by its high fluorine content, which imparts unique properties such as thermal stability and chemical inertness.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 76-37-9 | [2] |

| Molecular Formula | C₃H₄F₄O | [3] |

| Molecular Weight | 132.06 g/mol | [2] |

| Boiling Point | 107-109 °C | [4] |

| Melting Point | Not available | |

| Density | 1.48 g/mL at 20 °C | [4] |

| Refractive Index (n20/D) | 1.321 | [4] |

| Flash Point | 46 °C (115 °F) - closed cup | |

| Solubility | Soluble in water, alcohols, and ethers. |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the telomerization of tetrafluoroethylene (B6358150) (TFE) with methanol (B129727).[5] Two detailed experimental protocols are provided below.

Experimental Protocol 1: Telomerization with Diisopropyl Peroxydicarbonate Initiator[6]

This method utilizes a micromixer for a continuous flow process, achieving a high yield.

Materials:

-

Methanol

-

Diisopropyl peroxydicarbonate

-

Tetrafluoroethylene (TFE)

Equipment:

-

Micromixer with a heart-shaped mixing module

-

Metering pumps

-

Preheating modules

-

Distillation reactor

Procedure:

-

Prepare a solution of methanol and diisopropyl peroxydicarbonate.

-

Set the flow rate ratio of the metering pumps for diisopropyl peroxydicarbonate: methanol: tetrafluoroethylene to 38g: 95g: 370g.

-

Preheat the methanol and diisopropyl peroxydicarbonate solution to 20°C for 10 seconds.

-

Preheat the tetrafluoroethylene to 70°C for 60 seconds.

-

Pump the preheated materials into the heart-shaped mixing module of the micromixer.

-

Allow the polymerization to occur at 40°C for 30 seconds.

-

The reaction product flows into a distillation reactor.

-

Collect the fraction with a boiling point between 109 and 110°C to obtain this compound.

Expected Yield: 95%

Synthesis Workflow

References

An In-depth Technical Guide to Trifluoperazine (TFP): Chemical Properties, Pharmacodynamics, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and pharmacological properties of Trifluoperazine (B1681574) (TFP). It includes detailed experimental protocols for key assays and quantitative data to support further research and development.

Chemical Structure and Molecular Properties

Trifluoperazine is a typical antipsychotic agent belonging to the phenothiazine (B1677639) class. Its chemical structure is characterized by a phenothiazine ring system with a trifluoromethyl group at the 2-position and a piperazine-containing side chain at the 10-position.

Chemical Name: 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine

Image of TFP Chemical Structure:

(Image of the chemical structure of Trifluoperazine will be displayed here)

The molecular formula and weight of Trifluoperazine and its commonly used dihydrochloride (B599025) salt are summarized in the table below.

| Property | Trifluoperazine (Free Base) | Trifluoperazine Dihydrochloride |

| Molecular Formula | C₂₁H₂₄F₃N₃S | C₂₁H₂₄F₃N₃S · 2HCl |

| Molecular Weight | 407.5 g/mol | 480.42 g/mol |

| CAS Number | 117-89-5 | 440-17-5 |

Quantitative Pharmacological Data

Trifluoperazine exhibits a complex pharmacological profile, interacting with multiple neurotransmitter receptors and intracellular signaling molecules. The following tables summarize key quantitative data regarding its binding affinities, inhibitory concentrations, and pharmacokinetic properties in humans.

Table 2.1: Receptor and Protein Binding Affinity of Trifluoperazine

| Target | Ligand/Parameter | Value (nM) | Reference(s) |

| Dopamine (B1211576) D₂ Receptor | IC₅₀ | 1.1 - 1.2 | |

| α₁ₐ-Adrenoceptor | Kᵢ | 27.6 | |

| α₁ᵦ-Adrenoceptor | Kᵢ | 19.2 | |

| Calmodulin (CaM) | - | - |

Note: Data for Calmodulin binding is often qualitative, describing a high-affinity interaction.

Table 2.2: Pharmacokinetic Parameters of Trifluoperazine in Humans (5 mg Oral Dose)

| Parameter | Value | Reference(s) |

| Peak Plasma Concentration (Cₘₐₓ) | 0.53 - 3.09 ng/mL | [1][2] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 2.8 ± 0.5 hours | [1][2] |

| Elimination Half-Life (t₁/₂) | 12.5 ± 1.4 hours | [1][2] |

| Area Under the Curve (AUC) | 5.9 - 17.6 ng·h/mL | [1][2] |

Signaling Pathways

Trifluoperazine's primary mechanisms of action involve the antagonism of dopamine D₂ receptors and the inhibition of calmodulin.

Dopamine D₂ Receptor Antagonism

TFP acts as a potent antagonist at dopamine D₂ receptors, which are G protein-coupled receptors (GPCRs) that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors in the mesolimbic and mesocortical pathways, TFP alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]

Calmodulin Inhibition

Trifluoperazine is a well-established inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that regulates a multitude of cellular processes.[4] Upon binding Ca²⁺, CaM undergoes a conformational change that allows it to interact with and modulate the activity of various target proteins, including phosphodiesterases and protein kinases. TFP binds to Ca²⁺-CaM, preventing it from activating its downstream targets.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of Trifluoperazine.

Dopamine D₂ Receptor Radioligand Binding Assay

This assay determines the affinity of TFP for the dopamine D₂ receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetics of oral trifluoperazine disposition in man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

- 4. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2,3,3-Tetrafluoro-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2,3,3-tetrafluoro-1-propanol. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this and similar fluorinated compounds.

Introduction

This compound (C₃H₄F₄O) is a fluorinated alcohol with applications in organic synthesis and materials science.[1] NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H NMR spectrum of this compound is of particular interest due to the influence of the highly electronegative fluorine atoms on the chemical shifts and coupling patterns of the neighboring protons. This guide will detail the expected ¹H NMR spectral parameters, provide a standard experimental protocol for its acquisition, and offer an analysis of the key spectral features.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits three distinct signals corresponding to the three different proton environments in the molecule: the hydroxyl proton (-OH), the methylene (B1212753) protons (-CH₂-), and the methine proton (-CHF₂). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-3 (CHF₂) | 5.928 | Triplet of triplets (tt) | ²J(H,F) = 53.2 Hz, ³J(H,F) = 4.3 Hz |

| H-1 (CH₂) | 3.976 | Triplet of triplets (tt) | ³J(H,F) = 13.5 Hz, ⁴J(H,F) = 1.6 Hz |

| H-O (OH) | 2.59 | Singlet (s) | - |

| Data sourced from ChemicalBook[2] |

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is a classic example of the influence of fluorine on proton signals. The electronegativity of the fluorine atoms causes a significant downfield shift for all proton signals compared to their non-fluorinated counterparts.

-

H-3 (CHF₂): The proton on the carbon bearing two fluorine atoms appears as the most downfield signal at 5.928 ppm. This is due to the strong deshielding effect of the geminal fluorine atoms. The signal is split into a triplet by the two geminal fluorine atoms (²J(H,F) = 53.2 Hz) and further split into a triplet by the two vicinal fluorine atoms on the adjacent carbon (³J(H,F) = 4.3 Hz), resulting in a triplet of triplets.

-

H-1 (CH₂): The two protons of the methylene group adjacent to the hydroxyl group resonate at 3.976 ppm. These protons are coupled to the two fluorine atoms on the adjacent C-2 position (³J(H,F) = 13.5 Hz), resulting in a triplet. This triplet is further split by the two fluorine atoms on the C-3 position over four bonds (⁴J(H,F) = 1.6 Hz), leading to a triplet of triplets.

-

H-O (OH): The hydroxyl proton typically appears as a broad singlet at 2.59 ppm. Its chemical shift can be variable and is dependent on concentration, temperature, and solvent. In this case, it does not show any coupling to the other protons, which is common for hydroxyl protons.

Experimental Protocol

The following is a standard protocol for acquiring the ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

4.2. NMR Instrument Parameters

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: Approximately 10-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals.

-

Visualization of Molecular Structure and Couplings

The following diagrams illustrate the molecular structure and the key through-bond couplings that give rise to the observed splitting patterns in the ¹H NMR spectrum.

References

An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 2,2,3,3-Tetrafluoro-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of 2,2,3,3-Tetrafluoro-1-propanol (HCF₂CF₂CH₂OH). Below, you will find curated data on its chemical shifts and coupling constants, a representative experimental protocol for data acquisition, and a visualization of the spin-spin coupling network within the molecule.

¹⁹F and ¹H NMR Data Presentation

The NMR spectrum of this compound is characterized by distinct signals for its fluorine and hydrogen nuclei, with informative coupling patterns that reveal the molecular structure. The data presented here has been compiled from various spectroscopic databases.

Table 1: ¹H and ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound.

| Nucleus | Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

| ¹H | -CH₂- | 3.976 | Triplet of Triplets | ³JH-F = 13.5 Hz, ⁴JH-F = 1.6 Hz |

| ¹H | -CHF₂ | 5.928 | Triplet of Triplets | ²JH-F = 53.2 Hz, ³JH-F = 4.3 Hz |

| ¹⁹F | -CF₂- | Not explicitly found in public sources | Triplet of Doublets | ³JF-H = 13.5 Hz, ³JF-F = (Not Found) |

| ¹⁹F | -CHF₂ | Not explicitly found in public sources | Doublet of Triplets | ²JF-H = 53.2 Hz, ³JF-H = 4.3 Hz, ³JF-F = (Not Found) |

Experimental Protocols

The following section outlines a representative methodology for acquiring high-quality ¹⁹F NMR spectra of small fluorinated molecules like this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound.

-

Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

-

Internal/External Standard: For accurate chemical shift referencing, an internal or external standard is crucial. Trifluoroacetic acid (CF₃COOH) or trichlorofluoromethane (B166822) (CFCl₃) are commonly used references for ¹⁹F NMR. If using an external standard, it should be placed in a sealed capillary within the NMR tube.

-

Sample Filtration: If any particulate matter is present, filter the sample into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer and Probe: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure efficient signal transmission and detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent (e.g., CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

Acquisition Parameters (¹⁹F{¹H} Decoupled Spectrum):

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker instruments) is typically used for a routine ¹⁹F spectrum.

-

Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is initially recommended to ensure all fluorine signals are captured, as ¹⁹F chemical shifts have a large range.

-

Transmitter Frequency Offset (O1p): Center the spectral window around the expected chemical shift region for fluorinated alcohols.

-

Acquisition Time (AQ): Set to 1-2 seconds for good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for small molecules.

-

Number of Scans (NS): Typically 16 to 64 scans are adequate to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

Data Processing:

-

Apodization: Apply an exponential multiplication function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) to the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the known chemical shift of the internal or external standard.

-

Visualization of Spin-Spin Coupling

The following diagram illustrates the key through-bond scalar couplings (J-couplings) in this compound, which give rise to the observed splitting patterns in the NMR spectra.

Caption: Spin-spin coupling network in this compound.

References

An In-Depth Technical Guide to the Solubility of 2,2,3,3-Tetrafluoro-1-propanol in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,3,3-tetrafluoro-1-propanol, a fluorinated alcohol with significant applications in various scientific fields, including pharmaceutical development. Due to its unique properties, such as high thermal stability and distinct solvency, this compound is a valuable solvent and intermediate in chemical synthesis.[1] This guide consolidates available qualitative solubility data, outlines detailed experimental protocols for quantitative solubility determination, and explores its relevance in drug formulation and delivery.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the extent to which a compound, the solute, can dissolve in a solvent to form a homogeneous solution. For liquid solutes like this compound, miscibility is a closely related term. Miscible liquids will mix in all proportions, forming a single phase, whereas immiscible liquids will separate into distinct layers. The principle of "like dissolves like" is a general guideline, where substances with similar polarities tend to be soluble in one another.

Solubility Profile of this compound

Qualitative Solubility Data

The following tables summarize the reported qualitative solubility of this compound in water and a range of common organic solvents. It is important to note the conflicting reports regarding its solubility in water, which may be dependent on experimental conditions such as temperature and purity of the substances.

Table 1: Solubility in Water

| Solvent | Reported Solubility/Miscibility | Source(s) |

| Water | Soluble, but also reported as "partly miscible" and "does not mix well" | [2] |

Table 2: Solubility in Organic Solvents

| Solvent Class | Solvent | Reported Solubility/Miscibility |

| Alcohols | Methanol, Ethanol | Soluble |

| Ethers | Diethyl ether | Soluble |

Experimental Protocols for Determining Solubility

For researchers requiring precise quantitative solubility data, several established experimental methods can be employed. The choice of method will depend on factors such as the nature of the solute and solvent, the required accuracy, and the available equipment.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.[3]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow for phase separation. If an emulsion forms, centrifugation can be used to separate the layers.

-

Quantification: A sample is carefully withdrawn from the solvent phase and the concentration of this compound is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Headspace Gas Chromatography (HS-GC)

For volatile solutes like this compound, headspace gas chromatography offers a sensitive and automated method for determining solubility, particularly in water.[4][5]

Methodology:

-

Sample Preparation: A series of sealed vials are prepared containing a fixed volume of the solvent and varying, known amounts of this compound, some of which will be in excess of the solubility limit.

-

Equilibration: The vials are incubated at a constant temperature until the partial pressure of the analyte in the headspace reaches equilibrium with its concentration in the solvent.

-

Analysis: A sample of the headspace gas is automatically injected into a gas chromatograph.

-

Data Interpretation: The peak area of the analyte is plotted against the total concentration of the analyte in the vial. The point at which the peak area plateaus indicates that the solvent is saturated, and the concentration at this point corresponds to the solubility.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis can be a rapid and convenient method for determining the solubility of a volatile solute in a non-volatile solvent by measuring the mass loss of a saturated solution upon heating.[6]

Methodology:

-

Sample Preparation: A saturated solution of this compound in a low-volatility solvent is prepared using the shake-flask method.

-

TGA Analysis: A small, accurately weighed sample of the saturated solution is placed in the TGA instrument. The sample is heated at a controlled rate, and the mass is continuously monitored.

-

Data Analysis: The TGA curve will show a mass loss corresponding to the evaporation of the this compound. The percentage of mass loss can be used to calculate the initial concentration of the solute in the saturated solution, which represents its solubility.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2,2,3,3-Tetrafluoro-1-propanol

This technical guide provides an in-depth overview of the boiling point and density of 2,2,3,3-Tetrafluoro-1-propanol (TFP). It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling this compound. This document outlines key physical properties, detailed experimental protocols for their determination, and a logical framework illustrating the relationship between the molecular structure and its macroscopic properties.

Physicochemical Data

This compound is a fluorinated alcohol with the chemical formula CHF₂CF₂CH₂OH.[1] Its unique structure, featuring four fluorine atoms, imparts distinct physical properties. The quantitative data for its boiling point and density are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Conditions |

| Boiling Point | 107-109 °C | at standard atmospheric pressure |

| 97-99 °C | at standard atmospheric pressure[2] | |

| Density | 1.48 g/mL | at 20 °C[1] |

| 1.47 g/cm³ | Not specified[2] | |

| Molecular Weight | 132.06 g/mol | [1][3] |

| CAS Number | 76-37-9 | [1][2] |

Experimental Protocols

Accurate determination of the boiling point and density is crucial for the application and handling of this compound. The following sections detail standard experimental methodologies.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4]

Method 1: Micro-Boiling Point Determination (Reflux Method)

This method is suitable when only a small volume of the sample is available.[4]

-

Apparatus: A small test tube, a thermometer, a heating block or oil bath, and a magnetic stirrer (optional).

-

Procedure:

-

Place approximately 0.5 mL of this compound into the test tube.

-

Position the test tube in the heating apparatus.

-

Clamp a thermometer so that the bulb is approximately 1 cm above the surface of the liquid.

-

Begin heating and, if applicable, stirring the liquid gently.

-

Observe the formation of a ring of condensing vapor (refluxing) on the inner wall of the test tube.

-

Adjust the thermometer's height so that the bulb is at the level of this condensation ring.

-

The stable temperature reading at which the liquid is gently refluxing is the boiling point.[4]

-

Method 2: Capillary Method

This technique relies on the principle of vapor pressure equalization.

-

Apparatus: A capillary tube (sealed at one end), a small test tube, a thermometer, a beaker for a heating bath (e.g., paraffin (B1166041) oil or water), and a heating source.[5][6]

-

Procedure:

-

Fill the small test tube with a few milliliters of this compound.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer and immerse the assembly in the heating bath.

-

Heat the bath gently while stirring. Air will initially be expelled from the capillary tube.

-

The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tube.[6]

-

For a more precise measurement, note this temperature, then turn off the heat. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the accurate boiling point.[6]

-

Density is defined as the mass of a substance per unit volume.[7]

-

Apparatus: An electronic balance, a graduated cylinder or a volumetric pipette, and a thermometer.

-

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or other volumetric container using an electronic balance.[8]

-

Carefully dispense a known volume of this compound into the container. For accuracy, read the volume from the bottom of the meniscus.[8]

-

Measure the combined mass of the container and the liquid.[8]

-

Subtract the mass of the empty container to find the mass of the liquid.

-

Record the temperature of the liquid, as density is temperature-dependent.

-

Calculate the density using the formula: Density = Mass / Volume.[7]

-

To improve accuracy, repeat the measurement multiple times and calculate the average.[8]

-

Logical Framework: Structure to Properties

The physical properties of this compound are a direct consequence of its molecular structure. The presence of highly electronegative fluorine atoms and the hydroxyl (-OH) group leads to significant intermolecular forces, namely hydrogen bonding and dipole-dipole interactions. These forces influence its boiling point and density. The following diagram illustrates the logical relationship from its molecular structure to its experimentally determined physical properties.

Caption: Logical workflow from molecular structure to physical properties and their experimental determination.

References

- 1. This compound 98 76-37-9 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the pKa and Acidity of 2,2,3,3-Tetrafluoro-1-propanol

Factors Influencing the Acidity of this compound

The acidity of an alcohol is determined by the stability of its corresponding conjugate base (alkoxide). In the case of this compound, the presence of four fluorine atoms significantly enhances its acidity compared to its non-fluorinated analog, 1-propanol. This is primarily due to the powerful electron-withdrawing inductive effect of fluorine.

Inductive Effect: Fluorine is the most electronegative element, and it strongly pulls electron density towards itself. In the 2,2,3,3-tetrafluoropropoxide anion (the conjugate base of TFP), the four fluorine atoms inductively withdraw electron density from the carbon backbone and, consequently, from the negatively charged oxygen atom.[5][6] This delocalization of the negative charge over a larger area stabilizes the conjugate base.[5] A more stable conjugate base corresponds to a stronger acid, and therefore a lower pKa value.[5][6] Generally, the inductive effect's influence decreases with distance, but the proximity of the fluorine atoms to the hydroxyl group in TFP ensures a pronounced acidifying effect.[7]

The following diagram illustrates the inductive effect on the acidity of this compound.

Caption: Inductive effect of fluorine atoms in 2,2,3,3-tetrafluoropropoxide.

Quantitative Data

While the precise pKa of this compound is not available in the provided search results, the table below summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₃H₄F₄O | [8][9] |

| Molecular Weight | 132.06 g/mol | [8] |

| CAS Number | 76-37-9 | [8] |

| Boiling Point | 107-109 °C | |

| Density | 1.48 g/mL at 20 °C | |

| Refractive Index | n20/D 1.321 | |

| Form | Liquid |

Experimental Protocols for pKa Determination

The determination of pKa values for fluorinated compounds requires specialized experimental techniques. The following are methodologies cited for similar compounds that would be applicable to this compound.

19F NMR Spectroscopy

A powerful method for determining the pKa of fluoro-compounds is through 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12] This technique offers several advantages, including tolerance to impurities and the ability to measure multiple compounds simultaneously.[11][12]

Methodology:

-

Sample Preparation: A series of solutions of the fluorinated compound are prepared at varying pH values. A reference compound with a known pKa may also be included for relative measurements.[12]

-

NMR Data Acquisition: 19F NMR spectra are recorded for each solution. The chemical shift of the fluorine atoms is sensitive to the protonation state of the molecule.

-

Data Analysis: The change in the 19F chemical shift as a function of pH is plotted. This titration curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value.[10]

The following workflow illustrates the pKa determination using 19F NMR.

Caption: Workflow for pKa determination using 19F NMR spectroscopy.

Potentiometric Titration

Potentiometric titration is a classic method for pKa determination. For fluorinated compounds, a mixed-solvent system (e.g., water-methanol) is often employed.[13]

Methodology:

-

Solution Preparation: A solution of the fluorinated alcohol of known concentration is prepared in a suitable solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a pH meter and electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa is determined from the pH at the half-equivalence point.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable compound in various scientific fields:

-

Pharmaceutical Synthesis: It serves as a key building block for complex fluorinated drug molecules, often enhancing their efficacy and pharmacokinetic profiles.[1]

-

Specialty Chemicals: It is used in the synthesis of high-performance polymers and specialty coatings that require enhanced durability and resistance to harsh environments.[1][3]

-

Solvent: Its distinct solvency and high polarity make it a useful solvent in various chemical reactions, including esterification and acetylation.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound? CAS?76-37-9? Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 12. researchgate.net [researchgate.net]

- 13. Experimental pKa determination for perfluorooctanoic acid (PFOA) and the potential impact of pKa concentration dependence on laboratory-measured partitioning phenomena and environmental modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,2,3,3-Tetrafluoro-1-propanol (TFP) for Researchers and Drug Development Professionals

Introduction: 2,2,3,3-Tetrafluoro-1-propanol (TFP), a fluorinated alcohol, is a versatile and valuable compound in the fields of chemical synthesis, materials science, and pharmaceutical development. Its unique physicochemical properties, stemming from the presence of four fluorine atoms, render it an excellent solvent, a stable intermediate, and a key building block in the synthesis of complex fluorinated molecules. This in-depth technical guide provides a comprehensive overview of TFP, including its synonyms, physicochemical data, and a detailed experimental protocol for its synthesis.

Synonyms and Identifiers for this compound

To facilitate comprehensive literature and database searches, a thorough understanding of the various synonyms and identifiers for this compound is essential. The compound is known by a multitude of names and is cataloged under several chemical registry numbers.

| Identifier Type | Identifier |

| IUPAC Name | 2,2,3,3-Tetrafluoropropan-1-ol |

| CAS Number | 76-37-9 |

| EC Number | 200-955-5 |

| PubChem CID | 6441 |

| Beilstein Registry Number | 1738264 |

| Common Synonyms | 1H,1H,3H-Tetrafluoro-1-propanol |

| 2,2,3,3-Tetrafluoropropyl alcohol | |

| 1,1,3-Trihydroperfluoro-1-propanol | |

| TFP | |

| TFPOH | |

| HCF2CF2CH2OH | |

| CHF2CF2CH2OH |

Physicochemical Properties of this compound

The distinct properties of TFP make it a valuable tool in a variety of chemical applications. Its high polarity, thermal stability, and unique solvency characteristics are particularly noteworthy.

| Property | Value |

| Molecular Formula | C3H4F4O |

| Molecular Weight | 132.06 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 107-109 °C |

| Melting Point | -15 °C |

| Density | 1.48 g/mL at 20 °C |

| Flash Point | 46 °C (114.8 °F) - closed cup |

| Refractive Index | n20/D 1.321 |

| Solubility | Soluble in water, alcohols, and ethers |

Applications in Research and Drug Development

This compound serves as a critical component in several areas of research and development, particularly within the pharmaceutical and agrochemical industries.

-

Solvent for Fluorinated Compounds: TFP is an excellent solvent for a wide range of fluorinated compounds, facilitating reactions and purifications that are challenging in more conventional solvents.[1]

-

Intermediate in Chemical Synthesis: It is a key building block for the synthesis of complex fluorinated molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The incorporation of fluorine can significantly enhance the biological activity and pharmacokinetic properties of these molecules.[1]

-

Specialty Chemical Manufacturing: TFP is utilized in the production of specialty chemicals, such as surfactants and fabric finishing agents.[2]

-

Materials Science: In materials science, TFP is used in the development of advanced polymers and coatings with enhanced thermal stability and chemical resistance.[3]

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound via the telomerization of tetrafluoroethylene (B6358150) and methanol (B129727).[2]

Materials:

-

Methanol

-

Di-tert-butyl peroxide

-

Calcium oxide

-

Tetrafluoroethylene

Equipment:

-

1 L Hastelloy C autoclave

-

Metering pump

-

Straight channel preheating module

-

Heart-shaped mixing module (micromixer)

-

Distillation reactor

Procedure:

-

Reactor Charging: Charge the 1 L Hastelloy C autoclave with 800 g of methanol, 14.6 g of di-tert-butyl peroxide, and 1.12 g of calcium oxide.[1]

-

Pressurization: Introduce tetrafluoroethylene into the gas phase of the autoclave.[1]

-

Reaction Conditions: Adjust the internal temperature to 125 °C and maintain a constant pressure of 0.8 Pa (gauge pressure) by supplying tetrafluoroethylene over a period of 20 hours.[1] The total amount of tetrafluoroethylene supplied should be approximately 180 g.[1]

-

Reaction Monitoring: After the reaction period, cool the autoclave to 40 °C.[1] Analyze the reaction solution by gas chromatography to determine the conversion of methanol and the selectivity for 2,2,3,3-tetrafluoropropanol.[1] A typical conversion of methanol is around 6.8%, with a selectivity for the desired product of approximately 95%.[1]

-

Purification: The reaction product is then transferred to a distillation reactor.[2] The fraction with a boiling point between 109 and 110 °C is collected to yield pure this compound.[2]

Experimental Workflow: Synthesis of this compound

The synthesis of TFP can be represented as a continuous flow process, which is often advantageous for industrial-scale production.

Caption: Continuous flow synthesis of this compound.

This guide provides a foundational understanding of this compound for professionals in research and drug development. Its unique properties and versatile applications make it a compound of significant interest for the synthesis of novel and improved chemical entities.

References

A Technical Guide to the Thermal Stability and Chemical Inertness of Tris(pentafluorophenyl)phosphine (TFP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(pentafluorophenyl)phosphine, commonly abbreviated as TFP or P(C₆F₅)₃, is an organophosphorus compound distinguished by its unique electronic and steric properties. The presence of three electron-withdrawing pentafluorophenyl groups imparts high thermal stability and significant chemical inertness, making it a valuable ligand in transition metal catalysis and a robust reagent in various synthetic applications. This guide provides a comprehensive overview of the thermal and chemical properties of TFP, including quantitative data, experimental protocols, and visual workflows to support its application in demanding chemical environments.

Introduction

Tris(pentafluorophenyl)phosphine is a white to off-white crystalline solid that has found extensive use in organic synthesis, materials science, and catalysis.[1] Its utility stems from the strong electron-withdrawing nature of the fifteen fluorine atoms, which modulates the electronic properties of the phosphorus center. This characteristic enhances its stability and performance as a ligand in catalytic processes like cross-coupling and hydrogenation reactions.[1] This document details the core stability characteristics of TFP, providing researchers with the necessary data and procedural insights for its effective use.

Physicochemical Properties

A summary of the key physicochemical properties of TFP is presented below.

| Property | Value | References |

| Molecular Formula | C₁₈F₁₅P | |

| Molecular Weight | 532.15 g/mol | [1] |

| Appearance | White to orange to light green powder/crystals | [1][2] |

| Melting Point | 114 - 118 °C | [1] |

| Boiling Point | 343.4 ± 42.0 °C (Predicted) | [2] |

| Solubility | Insoluble in water | [2][3] |

Thermal Stability

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is the standard method for quantifying the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset of thermal decomposition for TFP.

Apparatus:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e)[5]

-

Alumina or platinum crucible (e.g., 150 µL)[5]

-

Microbalance

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of TFP into a tared TGA crucible.[5]

-

Instrument Setup:

-

Place the crucible into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 30-50 mL/min) to ensure an inert atmosphere.[5]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the predicted boiling point (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Analysis: The resulting TGA curve plots mass (%) versus temperature (°C). The onset of decomposition is identified as the temperature at which significant mass loss begins.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. 1259-35-4 CAS MSDS (TRIS(PENTAFLUOROPHENYL)PHOSPHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]

- 5. epfl.ch [epfl.ch]

Methodological & Application

Application Notes and Protocols for 2,2,3,3-Tetrafluoro-1-propanol (TFP) as a Reaction Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2,3,3-Tetrafluoro-1-propanol (TFP) as a versatile and effective reaction solvent. TFP's unique physicochemical properties make it a valuable tool in a variety of chemical transformations, particularly in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries.

Introduction to this compound (TFP)

This compound (TFP), a fluorinated alcohol, is a colorless liquid with a unique combination of properties that distinguish it from conventional organic solvents. Its high polarity, strong hydrogen-bond-donating ability, and low nucleophilicity make it an excellent medium for a range of chemical reactions. The presence of fluorine atoms in its structure imparts exceptional thermal and chemical stability.[1][2]

Key Advantages of TFP as a Reaction Solvent:

-

Enhanced Reactivity and Selectivity: The strong hydrogen-bonding capability of TFP can stabilize transition states and intermediates, leading to accelerated reaction rates and improved selectivity in certain reactions.

-

High Solubility for Diverse Substrates: TFP can dissolve a wide range of organic and inorganic compounds, including polar and non-polar molecules, facilitating homogeneous reaction conditions.[3]

-

Improved Safety Profile: Compared to some other fluorinated solvents, TFP is not classified as a hazardous substance and is considered to have a lower environmental impact due to its biodegradability.[3]

-

Chemical Inertness: TFP exhibits high resistance to oxidation and degradation, making it suitable for reactions conducted under harsh conditions.[2]

Physicochemical Properties of TFP

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 76-37-9 | [2] |

| Molecular Formula | C₃H₄F₄O | [4] |

| Molecular Weight | 132.06 g/mol | [4] |

| Boiling Point | 107-109 °C | [5] |

| Density | 1.48 g/mL at 20 °C | [5] |

| Refractive Index (n20/D) | 1.321 | [5] |

| pKa | Not explicitly found for TFP, but HFIP (a similar fluorinated alcohol) has a pKa of 9.3 | [3] |

| Solubility | Soluble in water, alcohols, and ethers. | [3] |

Applications in Organic Synthesis

While specific, detailed protocols for the use of TFP in common cross-coupling reactions are not widely available in the surveyed literature, its properties strongly suggest its utility in various transformations, drawing parallels with the well-studied fluorinated alcohol, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). Fluorinated alcohols have been shown to be remarkable solvents for challenging C-H activation reactions, positively impacting reactivity, site-selectivity, and stereoselectivity.[1]

Potential in Transition-Metal Catalyzed Reactions

The unique properties of fluorinated alcohols like TFP make them promising solvents for transition-metal-catalyzed reactions. Their ability to stabilize cationic intermediates and their low coordinating ability can prevent catalyst deactivation and promote challenging transformations. For instance, fluorinated solvents have been shown to be crucial for the success of certain cobaltaelectro-catalyzed C–H/N-H activation protocols where common solvents like MeOH, MeCN, DMSO, and DMF failed to yield any product.[3]

Nucleophilic Substitution Reactions

The high polarity and hydrogen-bond-donating ability of TFP can facilitate SN1-type reactions by stabilizing the carbocation intermediate and the leaving group.[6] Conversely, for SN2 reactions, while the polarity is beneficial for dissolving ionic nucleophiles, the strong solvation of the nucleophile might decrease its reactivity.[7] Therefore, the choice of TFP as a solvent for nucleophilic substitution reactions should be carefully considered based on the specific reaction mechanism.

Experimental Protocols

While specific, detailed protocols featuring TFP are scarce in the literature, a general protocol for utilizing a fluorinated alcohol like TFP as a reaction solvent is provided below. This can be adapted for various reaction types.

General Protocol for a Reaction in TFP

This protocol outlines the general steps for conducting a chemical reaction using TFP as the solvent.

Materials:

-

Reactants

-

Catalyst (if applicable)

-

This compound (TFP), anhydrous

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware (reaction flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup:

-

Dry the reaction flask and other glassware in an oven and allow to cool under a stream of inert gas.

-

Add the reactants and catalyst (if applicable) to the reaction flask under an inert atmosphere.

-

-

Solvent Addition:

-

Add the required volume of anhydrous TFP to the reaction flask via a syringe or cannula.

-

-

Reaction Execution:

-

Stir the reaction mixture at the desired temperature for the specified time.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium (B1175870) chloride).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by a suitable method, such as column chromatography, crystallization, or distillation.

-

Caption: General workflow for a chemical reaction using TFP as the solvent.

Logical Relationship of TFP Properties and Applications

The unique properties of TFP directly influence its suitability for various applications in chemical synthesis. The following diagram illustrates these relationships.

Caption: Relationship between TFP's properties and its potential applications.

Conclusion

This compound is a promising solvent with a unique set of properties that offer potential advantages in various areas of chemical synthesis. While detailed application protocols are still emerging in the scientific literature, its similarity to other well-studied fluorinated alcohols suggests a broad scope of utility. Researchers and drug development professionals are encouraged to explore TFP as a viable alternative to conventional solvents, particularly for challenging transformations that can benefit from its high polarity, strong hydrogen-bond-donating character, and chemical inertness. Further investigation into the specific applications of TFP is warranted to fully unlock its potential in modern organic synthesis.

References

- 1. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2,3,3-テトラフルオロ-1-プロパノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solvent effects - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Synthesis of Fluorinated Pharmaceuticals

Introduction

The introduction of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. This has led to a surge in the development of novel fluorination methodologies for late-stage functionalization and the synthesis of fluorinated building blocks. While Trifluoroperazine (TFP) is a prominent example of a fluorinated pharmaceutical, it is not utilized as a reagent for the synthesis of other fluorinated drugs. This document provides an overview of common and contemporary methods for the synthesis of fluorinated pharmaceuticals, focusing on the application of key fluorinating reagents.

Electrophilic Fluorination with [1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)] (Selectfluor®)

Selectfluor® is a widely used electrophilic fluorinating agent, valued for its stability, safety, and broad substrate scope. It delivers an electrophilic fluorine atom ("F+") and is effective for the fluorination of a variety of nucleophilic substrates.

1.1. Application: Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)

Selectfluor is instrumental in the synthesis of various classes of fluorinated compounds, including fluoro-aromatics, alpha-fluoro carbonyls, and fluorinated heterocycles, which are key components of many modern drugs.

1.2. Experimental Protocol: α-Fluorination of a Ketone

This protocol describes a general procedure for the α-fluorination of a ketone, a common transformation in the synthesis of fluorinated drug candidates.

Materials:

-

Substrate (e.g., a β-ketoester)

-

Selectfluor®

-

Acetonitrile (MeCN) or other suitable polar aprotic solvent

-

Stir bar and round-bottom flask

-

Standard workup and purification supplies (e.g., saturated NaHCO3 solution, brine, ethyl acetate (B1210297), magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

-

In a round-bottom flask, dissolve the β-ketoester (1.0 eq) in acetonitrile.

-

Add Selectfluor® (1.1 to 1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated NaHCO3 solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired α-fluorinated product.

1.3. Quantitative Data

The following table summarizes representative yields for the α-fluorination of various ketone substrates using Selectfluor.

| Substrate | Solvent | Temperature (°C) | Yield (%) |

| 2-Acetylcyclohexanone | MeCN | 25 | 95 |

| Ethyl 2-oxocyclopentanecarboxylate | MeCN | 25 | 92 |

| 1-(4-Methoxyphenyl)ethan-1-one | MeCN | 25 | 88 |

| 1,3-Diphenylpropane-1,3-dione | MeCN | 25 | 98 |

1.4. Experimental Workflow

Caption: Workflow for α-Fluorination using Selectfluor.

Nucleophilic Fluorination with (Diethylamino)sulfur Trifluoride (DAST)

DAST is a versatile nucleophilic deoxofluorinating agent used to convert alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides. Due to its thermal instability, it is often used at low temperatures.

2.1. Application: Bioisosteric Replacement in Drug Candidates

The conversion of a hydroxyl or carbonyl group to a monofluoride or difluoride, respectively, is a common strategy in medicinal chemistry to modulate the properties of a drug candidate without significantly altering its shape.

2.2. Experimental Protocol: Deoxofluorination of an Alcohol

This protocol provides a general method for the conversion of a primary or secondary alcohol to the corresponding alkyl fluoride.

Materials:

-

Alcohol substrate

-

DAST

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable chlorinated solvent

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Dry glassware and syringe

-

Standard workup and purification supplies

Procedure:

-

Set up a dry, three-necked round-bottom flask under an inert atmosphere.

-

Dissolve the alcohol (1.0 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1 to 1.3 eq) to the stirred solution via syringe.

-

Allow the reaction to stir at -78 °C for a specified time (e.g., 1-4 hours), then slowly warm to room temperature.

-

Monitor the reaction for completion by TLC or LC-MS.

-

Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO3 at 0 °C.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

2.3. Quantitative Data

The following table presents typical yields for the deoxofluorination of various alcohol substrates with DAST.

| Substrate | Solvent | Temperature (°C) | Yield (%) |

| Cyclohexanol | DCM | -78 to 25 | 85 |

| 1-Octanol | DCM | -78 to 25 | 78 |

| Benzyl alcohol | DCM | -78 to 25 | 90 |

| (R)-2-Phenyl-1-propanol | DCM | -78 to 25 | 82 |

2.4. Logical Relationship Diagram

Caption: Deoxofluorination of an alcohol using DAST.

Synthesis of Trifluoroperazine: A Case Study

Trifluoroperazine is synthesized via a multi-step process. A key step involves the introduction of the trifluoromethyl (-CF3) group to an aromatic ring, followed by the construction of the phenothiazine (B1677639) core and subsequent side-chain alkylation.

3.1. Signaling Pathway Analogy: Synthetic Pathway

The synthesis of a complex molecule like Trifluoroperazine can be visualized as a pathway with key intermediates leading to the final product.

Caption: Simplified synthetic pathway for Trifluoroperazine.

This document serves as a foundational guide to common fluorination techniques in pharmaceutical synthesis. Researchers should consult the primary literature for substrate-specific protocols and safety information, especially when working with hazardous reagents like DAST.

Application Notes and Protocols for 2,2,3,3-Tetrafluoro-1-propanol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,2,3,3-Tetrafluoro-1-propanol (TFP) in the synthesis of fluorinated polymers. TFP is a valuable building block for creating polymers with unique and desirable properties, including high thermal stability, chemical resistance, and low surface energy. This document outlines protocols for the synthesis of monomers derived from TFP and their subsequent polymerization via suspension, emulsion, and atom transfer radical polymerization (ATRP) techniques.

Monomer Synthesis: 2,2,3,3-Tetrafluoropropyl Methacrylate (B99206) (TFPMA)

A common monomer synthesized from TFP is 2,2,3,3-tetrafluoropropyl methacrylate (TFPMA). This monomer can be readily incorporated into polymer chains to impart fluorinated characteristics.

Synthesis Protocol

The synthesis of TFPMA is typically achieved through the esterification of methacrylic acid with this compound.

Materials:

-

This compound (TFP)

-

Methacrylic acid

-

Sulfuric acid (catalyst)

-

Toluene (B28343) (solvent)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound, a slight excess of methacrylic acid, and a catalytic amount of sulfuric acid in toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure.

-

The crude TFPMA can be purified by vacuum distillation to yield a colorless liquid.

Polymerization Protocols

The following sections detail various methods for the polymerization of TFP-derived monomers like TFPMA and 2,2,3,3-tetrafluoropropyl acrylate (B77674) (TFPA).

Suspension Polymerization of 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA)

Suspension polymerization is a heterogeneous polymerization process where the monomer is dispersed as droplets in a continuous phase, typically water. Each droplet acts as a tiny bulk polymerization reactor.

Application

This method is suitable for producing polymer beads of poly(2,2,3,3-tetrafluoropropyl methacrylate) (PTFPMA) with a spherical morphology.

Experimental Protocol

Materials:

-

2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) (monomer)

-

Benzoyl peroxide (BPO) (initiator)

-

Gelatin (suspending agent)

-

Sodium dodecyl benzene (B151609) sulfonate (SDBS) (surfactant)

-

Deionized water (continuous phase)

Procedure:

-

Aqueous Phase Preparation: In a baffled reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve gelatin and sodium dodecyl benzene sulfonate in deionized water.

-

Organic Phase Preparation: In a separate beaker, dissolve the initiator, benzoyl peroxide, in the TFPMA monomer.

-

Dispersion: While stirring the aqueous phase vigorously, slowly add the organic phase to form a stable suspension of monomer droplets.

-

Polymerization: Heat the reactor to the desired reaction temperature (typically 70-80 °C) to initiate polymerization. Maintain the temperature and stirring for several hours until the desired conversion is achieved.

-

Work-up: Cool the reactor to room temperature. The resulting polymer beads can be collected by filtration.

-

Purification: Wash the polymer beads thoroughly with deionized water and then with a suitable solvent like methanol (B129727) to remove any unreacted monomer and initiator.

-

Drying: Dry the purified PTFPMA beads in a vacuum oven at a moderate temperature until a constant weight is achieved.

Quantitative Data

| Parameter | Value | Reference |

| Glass Transition Temperature (Tg) of PTFPMA | 74.2 °C | [1] |

| Polymer Pellet Form | Sphere | [1] |

| Particle Size Distribution | 1.2 µm to 187.3 µm | [1] |

Emulsion Polymerization of 2,2,3,3-Tetrafluoropropyl Acrylate (TFPA)

Emulsion polymerization is another heterogeneous technique where the monomer is emulsified in a continuous phase, usually water, with the aid of a surfactant. Polymerization occurs within the micelles formed by the surfactant.

Application

This method is used to produce stable polymer latexes of poly(2,2,3,3-tetrafluoropropyl acrylate) (PTFPA), which are suitable for applications such as coatings and adhesives.

Experimental Protocol

Materials:

-

2,2,3,3-Tetrafluoropropyl acrylate (TFPA) (monomer)

-

Potassium persulfate (KPS) (initiator)

-

Sodium lauryl sulfate (SLS) (surfactant)

-

Sodium bicarbonate (buffer)

-

Deionized water (continuous phase)

Procedure:

-

Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and a temperature probe, add deionized water, sodium lauryl sulfate, and sodium bicarbonate.

-

Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

-

Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion by adding the TFPA monomer to a solution of SLS in deionized water and stirring vigorously.

-

Initiation: Heat the reactor to the desired temperature (e.g., 60-70 °C). Add a portion of the initiator solution (KPS dissolved in deionized water) to the reactor.

-

Monomer Feed: After a seed latex has formed (indicated by a slight change in the appearance of the reaction mixture), start the continuous addition of the monomer pre-emulsion to the reactor over a period of several hours.

-

Completion: After the monomer feed is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

-

Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a fine mesh to remove any coagulum.

Atom Transfer Radical Polymerization (ATRP) of 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

Application

ATRP is ideal for synthesizing well-defined PTFPMA homopolymers and block copolymers for advanced applications in drug delivery and materials science.

Experimental Protocol

Materials:

-

2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (B1667542) (solvent)

Procedure:

-

Catalyst/Ligand Complex Formation: In a dry Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by performing three cycles of vacuum and backfilling with nitrogen. Add deoxygenated anisole and PMDETA via syringe and stir until a homogeneous green-blue solution is formed.

-

Monomer and Initiator Addition: In a separate, dry Schlenk flask, add the TFPMA monomer and EBiB initiator. Deoxygenate this mixture by bubbling with nitrogen for 30 minutes.

-

Polymerization Initiation: Using a nitrogen-purged syringe, transfer the catalyst/ligand solution to the monomer/initiator mixture.

-

Reaction: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.

-

Monitoring and Termination: Monitor the progress of the polymerization by taking samples periodically for analysis (e.g., by ¹H NMR or GC to determine monomer conversion and by GPC for molecular weight and dispersity). To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

-

Purification: Dilute the polymer solution with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Isolation: Precipitate the polymer by adding the purified solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration and dry under vacuum.

Data Presentation

Table 1: Properties of 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA) Monomer

| Property | Value | Reference |

| CAS Number | 45102-52-1 | |

| Molecular Formula | C₇H₈F₄O₂ | [2] |

| Molecular Weight | 200.13 g/mol | [2] |